molecular formula C10H20N2O2 B6619050 tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate CAS No. 2137058-21-8

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate

Cat. No. B6619050
CAS RN: 2137058-21-8
M. Wt: 200.28 g/mol
InChI Key: JSURSCDQTBSUPP-ZETCQYMHSA-N
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Description

“tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is in the form of an oil and is stored at a temperature of 4°C .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (S)-3- (1-aminoethyl)azetidine-1-carboxylate . The Inchi Code for this compound is 1S/C10H20N2O2/c1-7 (11)8-5-12 (6-8)9 (13)14-10 (2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . The Inchi key is JSURSCDQTBSUPP-ZETCQYMHSA-N .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It is stored at a temperature of 4°C .

Scientific Research Applications

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURSCDQTBSUPP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution 3-[1-(2-methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester (crude from step 2, 264 mg, 0.87 mmol) in MeOH at 0° C. was added 4.0 M HCl in dioxane (0.28 mL, 1.13 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h then quenched with saturated aqueous NaHCO3, diluted with water and extracted with CH2Cl2 (3×). The combined organics were dried over MgSO4 and concentrated to afford 3-(1-amino-ethyl)-azetidine-1-carboxylic acid tert-butyl ester as a thick colorless oil which was used without further purification.
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